molecular formula C15H15NO2 B1595777 Ethyl [1,1'-biphenyl]-2-ylcarbamate CAS No. 6301-18-4

Ethyl [1,1'-biphenyl]-2-ylcarbamate

Cat. No.: B1595777
CAS No.: 6301-18-4
M. Wt: 241.28 g/mol
InChI Key: SMZPSCLWIVWFLG-UHFFFAOYSA-N
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Description

Ethyl [1,1’-biphenyl]-2-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group attached to a biphenyl structure, which is further linked to a carbamate group

Scientific Research Applications

Ethyl [1,1’-biphenyl]-2-ylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent.

    Industry: It is utilized in the production of polymers and other industrial materials.

Safety and Hazards

  • Personal Protective Measures : Proper lab attire, including gloves and eye protection, is essential when working with this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [1,1’-biphenyl]-2-ylcarbamate can be achieved through several methods. One common approach involves the reaction of [1,1’-biphenyl]-2-yl isocyanate with ethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ethyl [1,1’-biphenyl]-2-ylcarbamate may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [1,1’-biphenyl]-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl amines.

Mechanism of Action

The mechanism of action of ethyl [1,1’-biphenyl]-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl [1,1’-biphenyl]-2-ylcarbamate can be compared with other carbamate compounds such as methyl [1,1’-biphenyl]-2-ylcarbamate and propyl [1,1’-biphenyl]-2-ylcarbamate. While these compounds share a similar core structure, the different alkyl groups can influence their chemical properties and biological activities. Ethyl [1,1’-biphenyl]-2-ylcarbamate is unique due to its specific balance of hydrophobic and hydrophilic characteristics, which can affect its solubility and reactivity.

Conclusion

Ethyl [1,1’-biphenyl]-2-ylcarbamate is a versatile compound with significant potential in various scientific and industrial applications

Properties

IUPAC Name

ethyl N-(2-phenylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-18-15(17)16-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZPSCLWIVWFLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286202
Record name Ethyl [1,1'-biphenyl]-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6301-18-4
Record name 6301-18-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl [1,1'-biphenyl]-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 21.7 g (0.2 mol) of ethyl chloroformate in 20 ml of dichloromethane is slowly added dropwise to a mixture of 25 g of 2-aminobiphenyl (0.148 mol) and 79 g of pyridine (1 mol) in 150 ml of dichloromethane while stirring. After stirring for 12 hours, 100 ml of 10% strength NaOH are added. The aqueous phase is separated off and shaken with dichloromethane. After the dichloromethane extract has been dried over sodium sulfate, the solvent is removed under reduced pressure and the red oil which remains is worked up by column chromatography (silica gel 60, 0.043 . . . 0.060 mm, eluant: hexane/ethyl acetate=9:1). Yield: 31.7 g=89%.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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